molecular formula C22H16N3O4+ B280513 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium

8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium

Cat. No.: B280513
M. Wt: 386.4 g/mol
InChI Key: VMTQGVXQELLYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium is a chemical compound that belongs to the quinolizinium family. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.

Scientific Research Applications

8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicine, where it has been shown to have anticancer properties. Studies have also shown that this compound has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. Physiologically, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium. One area of interest is the development of new anticancer drugs based on this compound. Researchers are also interested in exploring its potential as a new class of antibiotics. Additionally, there is potential for this compound to be used in the development of new diagnostic tools for cancer and other diseases. Finally, researchers are also interested in exploring the potential of this compound as a new class of pesticides.

Synthesis Methods

The synthesis of 8-Methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium involves the reaction of 8-methyl-2,3-dihydroquinolizin-5-ium with nitrobenzene in the presence of a catalyst. The reaction takes place in an acidic medium and requires careful control of the reaction conditions to obtain a high yield of the desired product.

Properties

Molecular Formula

C22H16N3O4+

Molecular Weight

386.4 g/mol

IUPAC Name

8-methyl-2,3-bis(3-nitrophenyl)quinolizin-5-ium

InChI

InChI=1S/C22H16N3O4/c1-15-8-9-23-14-22(17-5-3-7-19(12-17)25(28)29)21(13-20(23)10-15)16-4-2-6-18(11-16)24(26)27/h2-14H,1H3/q+1

InChI Key

VMTQGVXQELLYGU-UHFFFAOYSA-N

SMILES

CC1=CC2=[N+](C=C1)C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=CC(=C(C=[N+]2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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